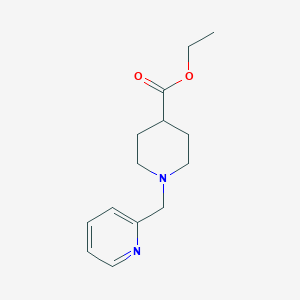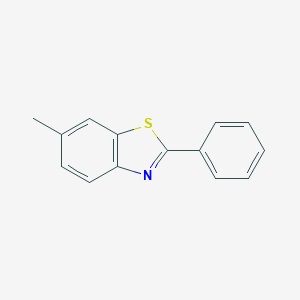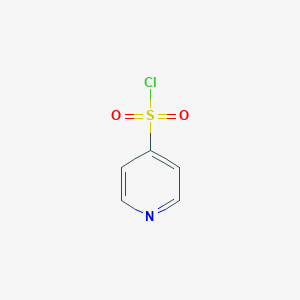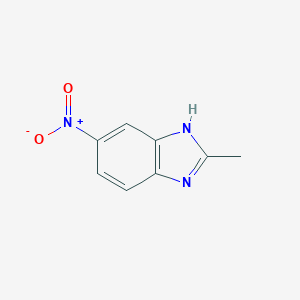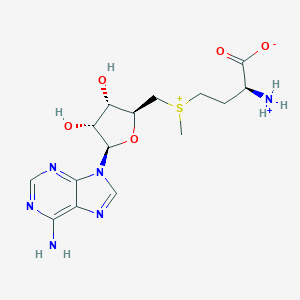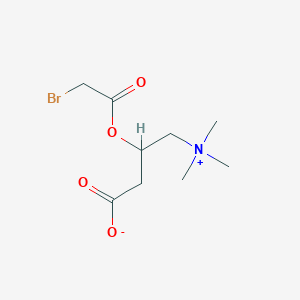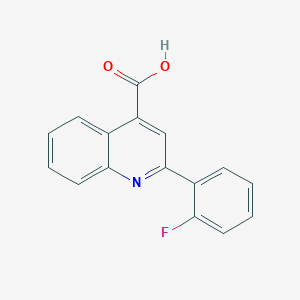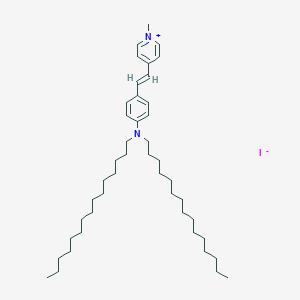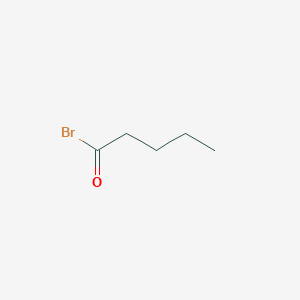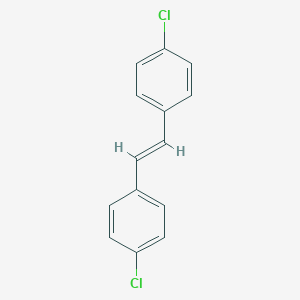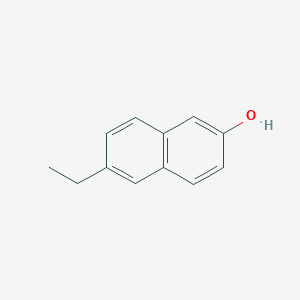
6-Ethyl-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Ethyl-2-naphthalenol is a chemical compound with the molecular formula C12H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .
Molecular Structure Analysis
The molecular structure of 6-Ethyl-2-naphthalenol consists of a naphthalene ring with a hydroxyl group at the 2nd position and an ethyl group at the 6th position . The molecular weight is 172.22 g/mol .Physical And Chemical Properties Analysis
6-Ethyl-2-naphthalenol has a molecular weight of 172.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Relevant Papers Several papers were found during the search, including studies on the synthesis of naphthalene derivatives , the design and synthesis of Strychnidin-oxiran-naphthalenol derivatives , and the recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . These papers could provide further insights into the properties and potential applications of 6-Ethyl-2-naphthalenol and related compounds.
Scientific Research Applications
Chemical Properties
“6-Ethyl-2-naphthalenol” is a solid substance with a molecular weight of 172.23 .
Naphthalene Derivatives
Naphthalene derivatives, which include “6-Ethyl-2-naphthalenol”, display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
2-Naphthol
2-Naphthol, a related compound, is a widely used intermediate for the production of dyes and other compounds . It’s a fluorescent colorless crystalline solid with the formula C10H7OH . The naphthols are naphthalene homologues of phenol, but more reactive .
Alcohols and Phenols
Alcohols, including “6-Ethyl-2-naphthalenol”, can be grouped into three classes: primary, secondary, and tertiary . The classification is based on the number of carbon atoms attached to the carbon atom with the OH group .
properties
IUPAC Name |
6-ethylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMPNDTINUJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-naphthalenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

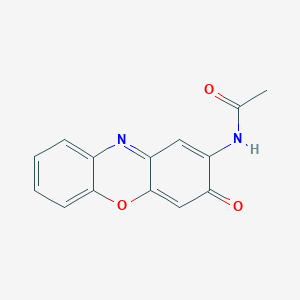
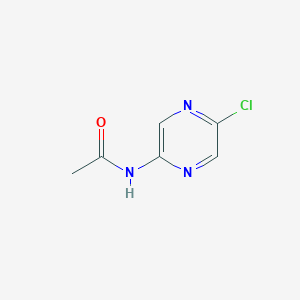
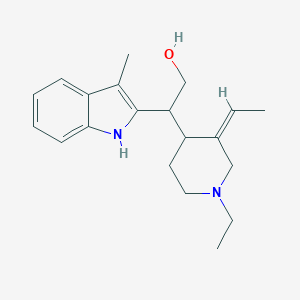
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
